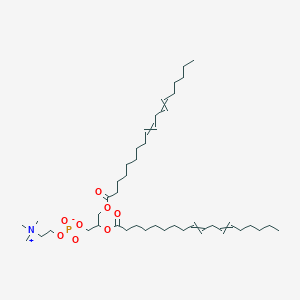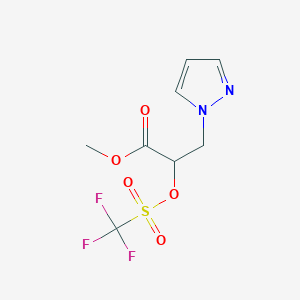![molecular formula C50H54Fe3N2P2 B14801519 1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B14801519.png)
1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene: is a chiral ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its unique structure, which includes two ferrocene units and a phosphine group. The presence of the ferrocene units imparts stability and redox properties, making it a valuable compound in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene typically involves the following steps:
Preparation of the Ferrocene Derivative: The initial step involves the synthesis of a ferrocene derivative with a suitable leaving group.
Formation of the Phosphine Ligand: The ferrocene derivative is then reacted with a phosphine reagent under controlled conditions to form the desired phosphine ligand.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:
Bulk Synthesis of Ferrocene Derivatives: Large-scale production of ferrocene derivatives using efficient and cost-effective methods.
Optimization of Reaction Conditions: Fine-tuning the reaction conditions to maximize yield and purity.
Purification and Isolation: Employing advanced purification techniques such as chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene units can undergo oxidation to form ferrocenium ions.
Reduction: The compound can be reduced back to its original state from the oxidized form.
Substitution: The phosphine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of the original ferrocene compound.
Substitution: Formation of substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene has a wide range of scientific research applications:
Asymmetric Catalysis: Used as a chiral ligand in various asymmetric catalytic reactions, including hydrogenation and hydroformylation.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique redox properties.
Material Science: Employed in the synthesis of advanced materials with specific electronic and magnetic properties.
Organometallic Chemistry: Studied for its role in the formation of organometallic complexes with transition metals.
Wirkmechanismus
The mechanism of action of 1,1-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene involves:
Coordination to Metal Centers: The phosphine group coordinates to metal centers, forming stable complexes.
Chiral Induction: The chiral centers induce asymmetry in the catalytic reactions, leading to the formation of enantiomerically enriched products.
Redox Activity: The ferrocene units participate in redox reactions, influencing the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in asymmetric catalysis.
1,1’-Bis(dialkylphosphino)ferrocene: Another chiral ligand with similar applications.
1,1’-Bis(diarylphosphino)ferrocene: Known for its stability and versatility in various catalytic reactions.
Uniqueness
1,1-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene stands out due to its:
Enhanced Chiral Induction: The presence of multiple chiral centers provides superior chiral induction in catalytic reactions.
Redox Properties: The ferrocene units impart unique redox properties, making it suitable for redox-active catalysis.
Versatility: Its ability to form stable complexes with a wide range of metal centers enhances its versatility in various applications.
Eigenschaften
Molekularformel |
C50H54Fe3N2P2 |
|---|---|
Molekulargewicht |
912.5 g/mol |
InChI |
InChI=1S/2C20H22NP.2C5H5.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-16H,1-3H3;2*1-5H;;;/t2*16-,22?;;;;;/m00...../s1 |
InChI-Schlüssel |
UFADELBZVDMXHP-RFVBIFPDSA-N |
Isomerische SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.C[C@@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe].[Fe] |
Kanonische SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


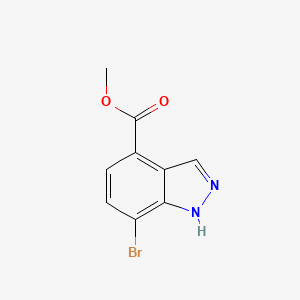
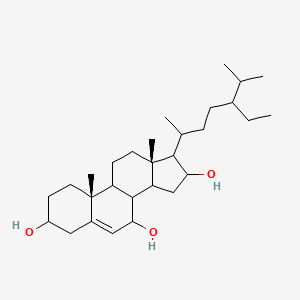

![[2-(2-Aminophenyl)phenyl]-chloro-palladium dicyclohexyl-[3-(2,4,6-triisopropylphenyl)phenyl]phosphane](/img/structure/B14801457.png)
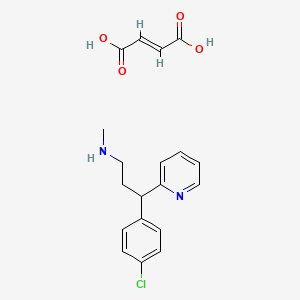

![2-Amino-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14801466.png)
![2-{(E)-[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B14801475.png)
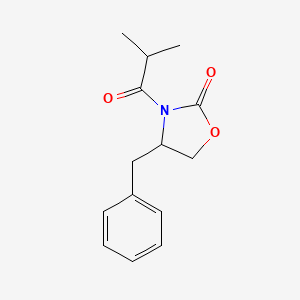

![1-(6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl)-3-(7-(cyclopropyl(dimethylamino)methyl)-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14801492.png)
![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B14801499.png)
